molecular formula C9H16N2O4 B580996 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1262412-13-4

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Cat. No.: B580996
CAS No.: 1262412-13-4
M. Wt: 216.237
InChI Key: XQGUPRXBCKPKJE-UHFFFAOYSA-N
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Description

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C₉H₁₆N₂O₄ It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves the protection of azetidine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes:

    Protection of the amine group: Azetidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azetidine-3-carboxylic acid.

    Amination: The Boc-protected azetidine-3-carboxylic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium iodide (KI) in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Major Products:

    Free Amine: Upon deprotection of the Boc group.

    Peptide Derivatives: When used in peptide synthesis.

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel heterocyclic compounds.

Biology

  • Investigated for its potential as a scaffold in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its potential use in the synthesis of pharmaceutical intermediates.
  • Evaluated for its biological activity and therapeutic potential.

Industry

  • Utilized in the production of fine chemicals and advanced materials.
  • Applied in the synthesis of specialty chemicals for research and development.

Mechanism of Action

The mechanism of action of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is primarily related to its ability to act as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can then participate in various biochemical and chemical reactions. The compound’s interactions with molecular targets and pathways depend on its specific applications, such as peptide synthesis or drug design.

Similar Compounds

    Azetidine-3-carboxylic acid: The parent compound without the Boc protection.

    3-Aminoazetidine-3-carboxylic acid: Similar structure but without the Boc group.

    N-Boc-azetidine-3-carboxylic acid: Another Boc-protected azetidine derivative.

Uniqueness

  • The presence of both the Boc group and the amino group at the 3-position makes this compound unique.
  • Its dual functionality allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid (CAS Number: 1262412-13-4) is a compound with a unique structure that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H16N2O4
  • Molecular Weight : 216.237 g/mol
  • Boiling Point : Approximately 350.2 °C at 760 mmHg
  • Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance its pharmacological properties.

The compound's activity may be attributed to its ability to interact with specific enzymes and biological pathways. Notably, it has been explored in the context of:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : This enzyme plays a crucial role in fatty acid metabolism. Inhibitors of ACC can modulate lipid biosynthesis and have potential applications in treating metabolic disorders such as obesity and diabetes .

Study 1: Inhibition of ACC

A study investigated small molecule inhibitors of ACC, including analogs related to azetidine derivatives. The results indicated that modifications to the azetidine structure could lead to enhanced potency against ACC, thereby influencing fatty acid synthesis and oxidation .

CompoundIC50 (nM)SelectivityEffect on Fatty Acid Synthesis
CP-610431~50Non-selectiveInhibited synthesis in HepG2 cells
CP-640186~55Improved metabolic stabilityStimulated fatty acid oxidation

Study 2: Toxicity Assessment

A toxicity assessment was performed on related azetidine compounds, revealing that they exhibited low toxicity in human cell lines at concentrations below 20 µM. This suggests a favorable safety profile for derivatives based on the azetidine scaffold .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its development as a therapeutic agent. Preliminary data suggest that modifications to the compound can enhance its bioavailability and metabolic stability, making it a candidate for further pharmacological studies .

Properties

IUPAC Name

3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5,10H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGUPRXBCKPKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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